molecular formula C13H16BrNOS B296200 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine

1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine

Cat. No. B296200
M. Wt: 314.24 g/mol
InChI Key: XIQCKLYTQWPTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine, also known as BBr2P, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In breast cancer cells, 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine was found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has been found to have antioxidant activity and to reduce oxidative stress in cells. 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine in lab experiments is its potential as a therapeutic agent. 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has shown promising results in various scientific research applications, and further studies could lead to the development of new treatments for cancer, viral infections, and inflammatory diseases. However, one limitation of using 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine in lab experiments is its toxicity. 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has been found to be toxic to some cells at high concentrations, and further studies are needed to determine the optimal dosage for therapeutic use.

Future Directions

There are several future directions for research on 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine. One area of interest is the development of 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine-based therapies for cancer and viral infections. Another area of interest is the study of the mechanism of action of 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine, which could lead to the development of new drugs that target similar pathways. Additionally, further studies are needed to determine the optimal dosage and toxicity of 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine for therapeutic use.

Synthesis Methods

1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine can be synthesized through a multistep process starting with the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then reacted with acetic anhydride to form 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine. The purity of the synthesized compound can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine had antiviral activity against the Zika virus. Additionally, 1-{[(4-Bromobenzyl)thio]acetyl}pyrrolidine has been shown to reduce inflammation in a mouse model of acute lung injury.

properties

Molecular Formula

C13H16BrNOS

Molecular Weight

314.24 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H16BrNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2

InChI Key

XIQCKLYTQWPTMK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br

solubility

47.1 [ug/mL]

Origin of Product

United States

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